molecular formula C6H10N2O4 B13842831 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester

3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester

Cat. No.: B13842831
M. Wt: 174.15 g/mol
InChI Key: DULKPTGAQWULDD-YWEYNIOJSA-N
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Description

3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is a chemical compound with significant importance in organic synthesis and medicinal chemistry This compound is known for its unique structure, which includes an amino group, a methoxyimino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method offers convenience, mild reaction conditions, and good to excellent yields . Another approach involves the use of protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluene-sulfonic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino and methoxyimino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Methyl Ester
  • 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Butyl Ester
  • 3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Isopropyl Ester

Uniqueness

3-Amino-2-(methoxyimino)-3-oxo-propanoic Acid Ethyl Ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to its similar compounds, the ethyl ester group provides a balance between reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C6H10N2O4

Molecular Weight

174.15 g/mol

IUPAC Name

ethyl (2Z)-3-amino-2-methoxyimino-3-oxopropanoate

InChI

InChI=1S/C6H10N2O4/c1-3-12-6(10)4(5(7)9)8-11-2/h3H2,1-2H3,(H2,7,9)/b8-4-

InChI Key

DULKPTGAQWULDD-YWEYNIOJSA-N

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C(=O)N

Canonical SMILES

CCOC(=O)C(=NOC)C(=O)N

Origin of Product

United States

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